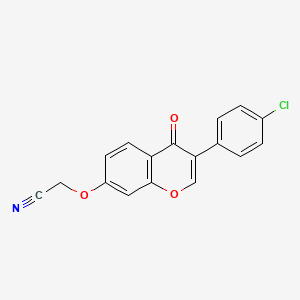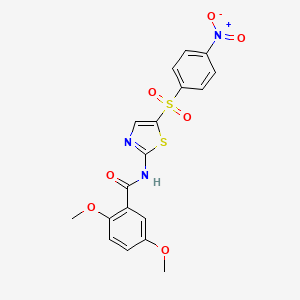
9-Ethyl-N-methyl-9H-carbazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-N-methyl-9H-carbazol-3-amine is an organic compound belonging to the class of carbazoles. Carbazoles are known for their three-ring system containing a pyrrole ring fused on either side to a benzene ring . This compound has a molecular formula of C15H16N2 and a molecular weight of 224.31 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that the compound has high electron mobility and other beneficial electronic properties .
Mode of Action
It is known to interact with its targets through its high electron mobility
Biochemical Pathways
It is known that the compound is used as a starting material for the synthesis of other organic compounds .
Result of Action
It is known that the compound has potential applications in organic electronic devices such as organic light emitting diodes (oleds) and organic solar cells due to its high electron mobility .
Action Environment
It is known that the compound is stable under normal storage conditions .
Biochemical Analysis
Biochemical Properties
It is known that this compound has high electron mobility and other beneficial electronic properties . It is also used as a starting material for the synthesis of other organic compounds .
Molecular Mechanism
It is known that it can interact with biomolecules and potentially influence enzyme activity and gene expression
Preparation Methods
The synthesis of 9-Ethyl-N-methyl-9H-carbazol-3-amine typically involves the reaction of 9-ethyl-9H-carbazole with methylamine under specific conditions. One common method involves the reduction of 3-nitro-N-ethylcarbazole using sodium sulfide . Another method includes the reaction of dimethyl malonate with ethylenediamine . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
9-Ethyl-N-methyl-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.
Condensation: It can form Schiff bases when reacted with aldehydes or ketones in the presence of an acid catalyst.
Scientific Research Applications
9-Ethyl-N-methyl-9H-carbazol-3-amine has several applications in scientific research:
Comparison with Similar Compounds
9-Ethyl-N-methyl-9H-carbazol-3-amine can be compared with other carbazole derivatives such as:
3-Amino-9-ethylcarbazole: Similar in structure but lacks the N-methyl group, making it less versatile in certain chemical reactions.
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: Another derivative with similar applications but different molecular targets.
9-Ethyl-9H-carbazol-3-carbaldehyde: Used in the synthesis of Schiff bases and has applications in organic electronics.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of carbazole derivatives in scientific research.
Properties
IUPAC Name |
9-ethyl-N-methylcarbazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-3-17-14-7-5-4-6-12(14)13-10-11(16-2)8-9-15(13)17/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXNETSCJSQSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2780524.png)





![N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2780531.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2780536.png)

![Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate](/img/structure/B2780540.png)
